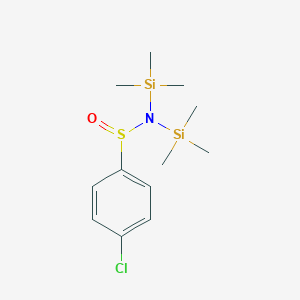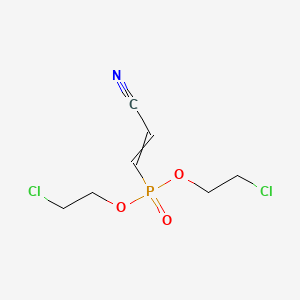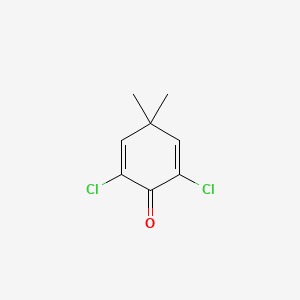
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide is a chemical compound characterized by the presence of a chloro group, two trimethylsilyl groups, and a sulfinamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide typically involves the reaction of 4-chlorobenzenesulfinamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
4-Chlorobenzenesulfinamide+2Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of anhydrous conditions to prevent contamination and degradation of the product.
化学反応の分析
Types of Reactions
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfinamide group can be oxidized to sulfonamide or reduced to sulfide.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of trimethylsilyl groups.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Hydroxyl derivatives.
科学的研究の応用
4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinamide derivatives.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide involves its interaction with various molecular targets. The trimethylsilyl groups can act as protecting groups, facilitating selective reactions at other functional sites. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chloro group can undergo substitution reactions, allowing for further functionalization of the molecule.
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but lacks the sulfinamide and chloro groups.
Trimethylsilyl chloride: Used in the synthesis of 4-Chloro-N,N-bis(trimethylsilyl)benzene-1-sulfinamide.
4-Chlorobenzenesulfinamide: The starting material for the synthesis of the compound.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both trimethylsilyl and sulfinamide groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
61511-65-7 |
|---|---|
分子式 |
C12H22ClNOSSi2 |
分子量 |
320.00 g/mol |
IUPAC名 |
4-chloro-N,N-bis(trimethylsilyl)benzenesulfinamide |
InChI |
InChI=1S/C12H22ClNOSSi2/c1-17(2,3)14(18(4,5)6)16(15)12-9-7-11(13)8-10-12/h7-10H,1-6H3 |
InChIキー |
WEEQCEPOCKCWLP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N([Si](C)(C)C)S(=O)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,3-Trimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14587262.png)
![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)

![2,2-Dimethyl-4-[2-(phenylsulfanyl)ethenyl]-3,6-dihydro-2H-pyran](/img/structure/B14587301.png)


![1,3,3-Trimethyl-2-[2-(4-nitroanilino)ethenyl]-3H-indol-1-ium iodide](/img/structure/B14587318.png)
![5-dodecoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14587322.png)


